Ethyl 3-furoate

描述

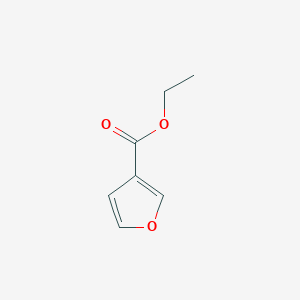

Structure

3D Structure

属性

IUPAC Name |

ethyl furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-10-7(8)6-3-4-9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFDXZJSDVCYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210333 | |

| Record name | Ethyl 3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-98-2 | |

| Record name | Ethyl 3-furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8Q0YN919K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 3-furoate CAS number 614-98-2 properties

An In-depth Technical Guide to Ethyl 3-furoate (CAS 614-98-2) for Advanced Research and Development

Abstract

Ethyl 3-furoate (CAS No. 614-98-2) is a key heterocyclic building block possessing a furan core substituted with an ethyl ester at the 3-position. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detailed spectroscopic profile for structural verification, a validated synthesis protocol, and its nuanced reactivity. The document emphasizes its role as a versatile intermediate in the synthesis of complex molecular architectures, particularly in medicinal chemistry and materials science, supported by authoritative references.

Chemical Identity and Nomenclature

Ethyl 3-furoate is an organic chemical compound classified as a carboxylic ester of 3-furoic acid.[1]

-

IUPAC Name: ethyl furan-3-carboxylate[1]

-

Synonyms: Ethyl 3-furancarboxylate, 3-Furancarboxylic acid ethyl ester, 3-Furoic acid ethyl ester[1][5][6]

-

SMILES: CCOC(=O)C1=COC=C1[1]

Physicochemical Properties

The physical and chemical properties of Ethyl 3-furoate are critical for its handling, reaction setup, and purification. It exists as a colorless to light yellow clear liquid.[6][7]

| Property | Value | Source(s) |

| Boiling Point | 184.8 °C (estimated at 760 mmHg) 93-95 °C (at 35 mmHg) | [2][8][9] |

| Density | 1.108 - 1.112 g/cm³ at 20 °C 1.038 g/mL at 25 °C | [2][8][9] |

| Refractive Index (n20/D) | 1.459 - 1.462 | [2][8] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [2] |

| Vapor Pressure | 0.719 mmHg at 25 °C (estimated) | [8] |

| Storage Temperature | 2-8°C | [2][6] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol | [6] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of Ethyl 3-furoate.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the ethyl group and the three non-equivalent protons on the furan ring.

-

Ethyl Protons: A triplet signal for the methyl group (-CH₃) and a quartet for the methylene group (-OCH₂-).

-

Furan Protons: Three signals in the aromatic region, corresponding to the protons at the C2, C4, and C5 positions of the furan ring. The proton at C2 typically appears at the most downfield shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to each unique carbon atom in the molecule.[10]

-

Carbonyl Carbon (C=O): Signal in the typical ester carbonyl region.

-

Furan Carbons: Four signals corresponding to the sp²-hybridized carbons of the furan ring.

-

Ethyl Carbons: Two signals for the methylene (-OCH₂-) and methyl (-CH₃) carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.

-

C-O Stretch: Absorption bands corresponding to the C-O single bonds of the ester and the furan ether linkage.

-

C-H Stretch: Signals for the sp² C-H bonds of the furan ring and sp³ C-H bonds of the ethyl group.

-

C=C Stretch: Absorptions related to the carbon-carbon double bonds within the furan ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 140, corresponding to the molecular weight of the compound.[3][11]

-

Key Fragments: Common fragmentation patterns include the loss of the ethoxy group (-OC₂H₅) or the entire ester functional group. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[3]

Synthesis and Purification Protocol: Fischer Esterification

A standard and reliable method for preparing Ethyl 3-furoate is the Fischer esterification of 3-furoic acid with ethanol, catalyzed by a strong acid. This protocol is a self-validating system based on fundamental organic chemistry principles.

Experimental Rationale

The reaction is an equilibrium process. To drive the reaction towards the product (the ester), an excess of one reactant, typically the alcohol (ethanol), is used. A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-furoic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold water or ice. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation to obtain pure Ethyl 3-furoate.[2]

Caption: Fischer Esterification workflow for Ethyl 3-furoate synthesis.

Reactivity and Synthetic Applications

Ethyl 3-furoate is a valuable intermediate due to the distinct reactivity of its furan ring and ester functional group.

Reactivity of the Furan Ring

The furan moiety can act as a diene in [4+2] cycloaddition (Diels-Alder) reactions, providing a pathway to highly functionalized 7-oxabicyclo[2.2.1]heptene derivatives.[12] These adducts are versatile synthons for generating complex carbocyclic products.[12] Furthermore, the furan ring can undergo regioselective metal-catalyzed cross-coupling reactions. For instance, it participates in palladium(0)-catalyzed arylation with aryl bromides, demonstrating its utility in constructing bi-aryl structures.[2]

Caption: Key reaction pathways for Ethyl 3-furoate.

Reactivity of the Ester Group

The ethyl ester functionality can undergo standard ester transformations:

-

Hydrolysis: Conversion back to 3-furoic acid under acidic or basic conditions.

-

Reduction: Reduction to the corresponding alcohol (furan-3-ylmethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Transesterification: Conversion to other esters by reacting with a different alcohol under catalytic conditions.

Applications in Synthesis

Its utility as a starting material has been demonstrated in the synthesis of various complex molecules:

-

It serves as a precursor for compounds with potential anti-tumor activity, such as ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates.[13]

-

It has been used as a starting reagent for the synthesis of fluorinated bicyclic compounds and sulfonamides, which are structures of interest in medicinal chemistry.[2][6]

-

The broader class of furoic acid esters are used as reagents for various biological studies.[7]

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling Ethyl 3-furoate.

-

Hazard Classification: It is classified as a flammable liquid and vapor (H226).[1][2][14]

-

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[14]

-

Use explosion-proof electrical and lighting equipment.[14]

-

Wear protective gloves, clothing, and eye protection.[14]

-

Avoid inhalation of vapors and ensure work is conducted in a well-ventilated area, such as a fume hood.[14]

-

Ground and bond containers and receiving equipment to prevent static discharge.[14]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[14] Recommended storage temperature is between 2-8°C.[2][6] It should be stored away from incompatible materials and oxidizing agents.[14]

Conclusion

Ethyl 3-furoate is a foundational building block in modern organic synthesis. Its well-defined physicochemical properties and clear spectroscopic signatures allow for reliable identification and quality control. The dual reactivity of the furan nucleus and the ester moiety provides chemists with a versatile tool for constructing complex molecular frameworks, making it a valuable intermediate in the fields of drug discovery, agrochemicals, and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.

References

-

The Good Scents Company. (n.d.). ethyl 3-furoate. Retrieved from [Link]

-

Chemsrc. (n.d.). ethyl 3-furoate | CAS#:614-98-2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69201, Ethyl 3-furoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 3-furoate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl 3-furoate (CAS 614-98-2). Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 3-furoate - ATR-IR Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 3-furoate - MS (GC) Spectrum. Retrieved from [Link]

- Alexander, E. R., & Baldwin, S. (1951). The Preparation of Ethyl 2,4-Dimethyl-3-furoate. Journal of the American Chemical Society.

-

SpectraBase. (n.d.). Ethyl 3-furoate - 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 3-furoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11980, Ethyl 2-furoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl furoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates. PubMed. Retrieved from [Link]

-

De Malsche, W., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-furoate. Retrieved from [Link]

Sources

- 1. Ethyl 3-furoate | C7H8O3 | CID 69201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-furoate 98 614-98-2 [sigmaaldrich.com]

- 3. Ethyl 3-furoate [webbook.nist.gov]

- 4. Ethyl 3-furoate [webbook.nist.gov]

- 5. ETHYL 3-FUROATE | VSNCHEM [vsnchem.com]

- 6. Ethyl 3-furancarboxylate CAS#: 614-98-2 [amp.chemicalbook.com]

- 7. Ethyl-3-furoate | CymitQuimica [cymitquimica.com]

- 8. ethyl 3-furoate, 614-98-2 [thegoodscentscompany.com]

- 9. ethyl 3-furoate | CAS#:614-98-2 | Chemsrc [chemsrc.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]

- 13. Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Physical and chemical properties of ethyl 3-furoate

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-Furoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-furoate (CAS No. 614-98-2) is a heterocyclic compound featuring a furan ring substituted with an ethyl ester group at the 3-position.[1][2] As a member of the furoate ester family, it serves as a crucial building block and starting material in organic synthesis.[3] Its unique electronic and structural characteristics, imparted by the furan moiety, make it a valuable precursor in the development of complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and safety considerations, offering field-proven insights for laboratory applications.

Core Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These values dictate storage conditions, solvent selection, and purification strategies. The key physicochemical properties of ethyl 3-furoate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 614-98-2 | [1][2] |

| Molecular Formula | C₇H₈O₃ | [1][2][4] |

| Molecular Weight | 140.14 g/mol | [2][5] |

| Appearance | Colorless to light orange/yellow clear liquid | [3] |

| Density | 1.038 g/mL at 25 °C | [3] |

| Boiling Point | 93-95 °C at 35 mmHg | [3] |

| Refractive Index (n20/D) | 1.46 | [3] |

| Flash Point | 59 °C (138.2 °F) - closed cup | |

| Solubility | Sparingly soluble in Chloroform; Slightly soluble in Ethyl Acetate and Methanol | [3] |

| Storage Temperature | 2-8°C | [3] |

Molecular Structure and Spectroscopic Data

The structural identity of ethyl 3-furoate is unequivocally confirmed through various spectroscopic techniques.

-

SMILES String: CCOC(=O)c1ccoc1

-

InChI Key: LOFDXZJSDVCYAS-UHFFFAOYSA-N[1]

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a triplet and a quartet) and the three protons on the furan ring, each with a distinct chemical shift due to their position relative to the oxygen atom and the ester group.[6]

-

¹³C NMR: The carbon NMR spectrum shows seven distinct resonances corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the ester and the four unique carbons of the furan ring.[2][7]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M+) at m/z 140.[1][2] Key fragmentation patterns often involve the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality. The base peak is commonly observed at m/z 95.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O (ester carbonyl) stretching vibration, typically around 1720 cm⁻¹. Other significant peaks arise from C-O and C-H stretching and bending vibrations associated with the furan ring and the ethyl group.[2][4]

Chemical Reactivity and Synthetic Utility

The reactivity of ethyl 3-furoate is governed by both the furan ring and the ester functional group. The electron-withdrawing nature of the ester at the 3-position deactivates the furan ring towards electrophilic substitution compared to unsubstituted furan, but it also opens avenues for specific, regioselective reactions.

Palladium-Catalyzed Arylation

A key reaction highlighting the synthetic value of ethyl 3-furoate is its participation in regioselective palladium(0)-catalyzed cross-coupling reactions.

Causality of Experimental Choice: The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ, is critical because it can oxidatively add to an aryl bromide. The resulting arylpalladium(II) complex can then undergo a Heck-type reaction or direct arylation with the furan ring. The regioselectivity (substitution at the C2 or C5 position) can be controlled by the specific ligand, base, and solvent conditions chosen for the reaction. This control is paramount for building molecular complexity in a predictable manner.[8]

Caption: Regioselective Pd-catalyzed arylation of ethyl 3-furoate.

Diels-Alder Reactions

The furan ring can act as a diene in Diels-Alder cycloadditions. However, the electron-withdrawing ester group at the 3-position makes it less reactive than electron-rich furans. Despite this, reactions with strong dienophiles like maleimides are feasible, often favored both kinetically and thermodynamically, providing access to 7-oxabicyclo[2.2.1]heptene derivatives.[9] These adducts are versatile intermediates in the synthesis of complex carbocycles and natural products.[9]

Synthesis and Characterization Protocol

Ethyl 3-furoate is typically synthesized via Fischer esterification of 3-furoic acid. This method is robust, scalable, and relies on readily available starting materials.

Objective: To synthesize and purify ethyl 3-furoate from 3-furoic acid.

Materials:

-

3-Furoic acid (>95%)[10]

-

Ethanol (anhydrous, 200 proof)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate

Experimental Protocol:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-furoic acid (1.0 eq).

-

Addition of Reagents: Add anhydrous ethanol (5.0-10.0 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1 eq) while stirring in an ice bath.

-

Expertise Insight: The use of excess ethanol drives the equilibrium towards the product side, maximizing yield according to Le Châtelier's principle. The catalytic amount of strong acid (H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up & Neutralization: Cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing an equal volume of cold water.

-

Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Trustworthiness & Validation: The repeated extraction ensures that all of the less polar product is transferred to the organic phase, minimizing loss.

-

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize the remaining acid catalyst), followed by brine (to remove excess water).

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation to obtain pure ethyl 3-furoate.[3]

Caption: Standard laboratory workflow for the synthesis of ethyl 3-furoate.

Applications in Drug Development

Ethyl 3-furoate is not typically an active pharmaceutical ingredient (API) itself but is a valuable intermediate in medicinal chemistry. Its furan core is a structural motif present in various bioactive molecules.

-

Scaffold for Synthesis: It serves as a starting reagent for multi-step syntheses of complex heterocyclic systems. For example, it has been used in the synthesis of precursors for anti-inflammatory agents.[8]

-

Prodrug Development: The ester functionality can be part of a prodrug strategy. While not specific to ethyl 3-furoate, ester prodrugs are widely used to enhance the solubility, stability, or bioavailability of a parent drug, with the ester being cleaved in vivo by esterase enzymes to release the active compound.[11]

-

Bioisosteric Replacement: The furan ring can be used as a bioisostere for other aromatic rings, such as benzene or thiophene, in drug design. This allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolism, polarity, and receptor binding affinity.

Safety and Handling

Proper handling of ethyl 3-furoate is essential for laboratory safety.

-

GHS Classification: It is classified as a flammable liquid and vapor (Category 3).[2][12]

-

Hazard Statements: H226: Flammable liquid and vapour.[2][12]

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[12]

-

P233: Keep container tightly closed.[12]

-

P240/241/242/243: Ground and bond container and receiving equipment; use explosion-proof equipment; use non-sparking tools; take action to prevent static discharges.[12]

-

P280: Wear protective gloves and eye/face protection.[12]

-

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood.[12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.[10][12] The recommended storage temperature is between 2-8°C.[3]

Conclusion

Ethyl 3-furoate is a versatile heterocyclic building block with well-defined physical and chemical properties. Its value in research and development, particularly in the synthesis of novel pharmaceutical compounds, is underscored by its specific reactivity in cross-coupling and cycloaddition reactions. A thorough understanding of its properties, handling requirements, and synthetic protocols, as detailed in this guide, enables researchers to leverage its full potential in the laboratory safely and effectively.

References

-

Ethyl 3-furoate. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Ethyl 3-furoate. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Ethyl 3-furoate. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Properties of Ethyl 3-furoate (CAS 614-98-2). (n.d.). Cheméo. Retrieved from [Link]

-

ethyl furoate. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Ethyl 3-furoate. (n.d.). SpectraBase. Retrieved from [Link]

-

Ethyl furoate. (2025). Chemsrc. Retrieved from [Link]

-

ethyl 5-methyl-3-furoate. (2025). Chemical Synthesis Database. Retrieved from [Link]

-

Alexander, E. R., & Baldwin, S. (1951). The Preparation of Ethyl 2,4-Dimethyl-3-furoate. Journal of the American Chemical Society, 73(8), 3829–3830. Retrieved from [Link]

-

Ethyl 3-furoate. (n.d.). SpectraBase. Retrieved from [Link]

-

ethyl 3-furoate. (2025). Chemsrc. Retrieved from [Link]

-

ethyl furoate. (n.d.). Stenutz. Retrieved from [Link]

-

RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. (2022). Molecules, 27(24), 8847. Retrieved from [Link]

-

Ethyl 3-furoate. (n.d.). LookChem. Retrieved from [Link]

-

Ethyl 3-furoate. (n.d.). PubChemLite. Retrieved from [Link]

-

ethyl 2-furoate. (n.d.). The Good Scents Company. Retrieved from [Link]

-

3-Furoic acid. (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021). Green Chemistry, 23(14), 5143-5149. Retrieved from [Link]

-

Highly Efficient Prodrugs: Design and Therapeutic Applications. (2021). Current Drug Discovery Technologies, 18(4), 459-484. Retrieved from [Link]

-

Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). Tetrahedron Letters, 45(44), 8229-8231. Retrieved from [Link]

Sources

- 1. Ethyl 3-furoate [webbook.nist.gov]

- 2. Ethyl 3-furoate | C7H8O3 | CID 69201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-furancarboxylate CAS#: 614-98-2 [amp.chemicalbook.com]

- 4. Ethyl 3-furoate [webbook.nist.gov]

- 5. parchem.com [parchem.com]

- 6. Ethyl 3-furancarboxylate(614-98-2) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. ethyl 3-furoate | CAS#:614-98-2 | Chemsrc [chemsrc.com]

- 9. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Ethyl 3-furoate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-furoate, a vital heterocyclic organic compound, is a key building block in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its furan ring system is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2][3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed, field-proven protocol for the synthesis and purification of Ethyl 3-furoate.

The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique electronic and steric properties to molecules, often enhancing their biological activity and pharmacokinetic profiles.[1][2][4] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][5] Understanding the synthesis and handling of key furan-based building blocks like Ethyl 3-furoate is therefore of paramount importance for professionals in drug discovery and development.

Molecular Structure and Properties of Ethyl 3-furoate

Ethyl 3-furoate, with the IUPAC name ethyl furan-3-carboxylate, is an ester derivative of 3-furoic acid.[6] The molecule consists of a furan ring substituted with an ethoxycarbonyl group at the 3-position.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃ | PubChem[6] |

| Molecular Weight | 140.14 g/mol | PubChem[6] |

| CAS Number | 614-98-2 | PubChem[6] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 93-95 °C at 35 mmHg | - |

| Density | 1.038 g/mL at 25 °C | - |

| Solubility | Soluble in common organic solvents | - |

Molecular Structure Visualization

The structural representation of Ethyl 3-furoate highlights the planar furan ring and the attached ethyl ester group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. biojournals.us [biojournals.us]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. Ethyl 3-furoate | C7H8O3 | CID 69201 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of ethyl 3-furoate from 3-furoic acid

An In-depth Technical Guide to the Synthesis of Ethyl 3-Furoate from 3-Furoic Acid

Introduction

Ethyl 3-furoate is a valuable heterocyclic compound, recognized for its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its application in the flavor and fragrance industry.[1][2][3] Unlike its 2-substituted isomer, which is readily derived from inexpensive furfural, 3-substituted furans such as 3-furoic acid and its esters have historically been more challenging and costly to synthesize.[4] This guide provides a comprehensive technical overview for the laboratory-scale synthesis of ethyl 3-furoate, with a primary focus on the robust and widely adopted Fischer-Speier esterification method. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss alternative synthetic strategies, and outline critical safety considerations for researchers and chemical development professionals.

Part 1: The Core Synthesis: Fischer-Speier Esterification

The most direct and economically viable route for preparing ethyl 3-furoate from 3-furoic acid is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[5][6][7] It is an equilibrium-controlled process, and understanding the factors that influence this equilibrium is paramount to achieving high yields.[8][9][10]

Reaction Principle and Mechanism

The Fischer esterification is a nucleophilic acyl substitution reaction.[5] The process is initiated by the protonation of the carbonyl oxygen of 3-furoic acid by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6][9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol.

The subsequent steps involve the formation of a tetrahedral intermediate, followed by a series of proton transfers that convert one of the hydroxyl groups into a good leaving group (water).[5][8][9] Elimination of water and final deprotonation of the resulting oxonium ion yields the desired product, ethyl 3-furoate, and regenerates the acid catalyst, allowing it to participate in another catalytic cycle.[5][8]

The entire six-step mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation or PADPED) is reversible at every stage.[8]

Caption: The acid-catalyzed mechanism for the synthesis of ethyl 3-furoate.

Causality Behind Experimental Choices: Driving the Equilibrium

To achieve a high conversion of 3-furoic acid to its corresponding ester, the chemical equilibrium must be shifted to the right, in accordance with Le Châtelier's Principle.[10][11] This is accomplished through two primary strategies:

-

Use of Excess Reactant: The reaction is typically conducted using a large excess of the alcohol (ethanol).[6][8][11] This not only increases the concentration of a key reactant but often allows the alcohol to serve as the reaction solvent, eliminating the need for an additional non-polar solvent.[6] Using a 10-fold excess of alcohol can drive the reaction to over 95% completion.[8]

-

Removal of Water: The elimination of water, a primary product, prevents the reverse reaction (ester hydrolysis) from occurring.[6][9] While a Dean-Stark apparatus can be used for azeotropic removal of water with a solvent like toluene, a simpler and more common approach for this scale is to rely on the dehydrating properties of the concentrated sulfuric acid catalyst itself.[12]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust, self-validating system for the synthesis of ethyl 3-furoate.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |

| 3-Furoic Acid | 112.08[13] | 5.60 g | 0.05 mol | Starting Material |

| Absolute Ethanol (200 proof) | 46.07 | 40 mL (~31.5 g) | 0.68 mol | Reactant/Solvent |

| Concentrated Sulfuric Acid (98%) | 98.08 | 1.0 mL | 0.018 mol | Catalyst/Dehydrating Agent |

| Saturated Sodium Bicarbonate (aq) | - | ~100 mL | - | Neutralizing Agent |

| Diethyl Ether or Ethyl Acetate | - | ~150 mL | - | Extraction Solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Drying Agent |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-furoic acid (5.60 g).

-

Reagent Addition: In a fume hood, add absolute ethanol (40 mL) to the flask and stir until the acid dissolves. Place the flask in an ice-water bath to cool.

-

Catalyst Addition: While stirring and cooling, slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise to the solution. Caution: This is an exothermic process.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (boiling point of ethanol is ~78 °C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

-

Workup - Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture slowly into a beaker containing ~100 mL of cold saturated sodium bicarbonate solution. Caution: Vigorous gas (CO₂) evolution will occur. Stir until the bubbling ceases, ensuring all the acid catalyst is neutralized.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution) to remove residual water and salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the solvent using a rotary evaporator. The remaining liquid is crude ethyl 3-furoate.

-

Purification (Optional): For high purity, the crude product can be purified by vacuum distillation. Ethyl 3-furoate has a boiling point of 93-95 °C at 35 mmHg.[14] A sample procedure reported a 72.6% yield after purification.[4]

Part 2: Alternative Synthetic Strategies

While Fischer esterification is the workhorse method, other protocols exist that may be advantageous for specific applications, particularly with sensitive substrates.

-

Acyl Chloride Formation: 3-furoic acid can be converted to the more reactive 3-furoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] The subsequent reaction of the acyl chloride with ethanol is rapid and irreversible, often proceeding at room temperature in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. This method avoids the equilibrium limitations of the Fischer route but involves more hazardous reagents and an extra synthetic step.

-

Steglich Esterification: This method utilizes a coupling reagent, most commonly dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][15] The reaction proceeds under mild, neutral conditions at room temperature. Its primary advantage is its compatibility with acid- or base-sensitive functional groups. The main drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to separate from the desired ester, often requiring column chromatography.[12]

-

Alternative Catalysts: Research has explored various other catalysts to promote esterification, including other Brønsted acids (p-toluenesulfonic acid), Lewis acids (scandium(III) triflate), and reusable solid acid catalysts like zirconia-supported tungstophosphoric acid, which offer a greener alternative by simplifying catalyst removal.[2][6][9]

Part 3: Safety and Hazard Management

Scientific integrity demands a rigorous approach to safety. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Hazard Identification:

-

3-Furoic Acid: Causes skin, serious eye, and respiratory irritation.[13][16][17] Avoid inhalation of dust and contact with skin and eyes.[18]

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin and eye burns. It is a strong dehydrating agent that reacts violently with water.

-

Ethanol: Highly flammable liquid and vapor.

-

Diethyl Ether / Ethyl Acetate: Highly flammable liquids. Vapors can form explosive mixtures with air. They are also irritants.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[16][18]

-

Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile) must be worn.[16][18]

-

Respiratory Protection: Use in a certified fume hood is required to avoid inhaling vapors or dust.[17][18]

-

-

Handling Procedures:

-

Always add sulfuric acid slowly to the ethanol solution while cooling in an ice bath. Never add water or alcohol to concentrated acid.

-

Ensure all heating is performed using spark-proof heating mantles, and no open flames are present.

-

During the neutralization step, add the reaction mixture to the bicarbonate solution slowly to control the rate of CO₂ evolution and prevent overflow.

-

Part 4: Product Characterization

Confirmation of the final product's identity and purity is essential.

-

Physical Properties: The purified product should be a clear, colorless to slightly yellow liquid.[14] Its boiling point and refractive index can be compared to literature values (b.p. 93-95 °C @ 35 mmHg; n20/D 1.46).[14]

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation.[4][19] The ¹H NMR spectrum will show characteristic signals for the furan ring protons, as well as the quartet and triplet for the ethyl group.

-

Infrared (IR) Spectroscopy: Successful esterification is confirmed by the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester at approximately 1720 cm⁻¹.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for ethyl 3-furoate (140.14 g/mol ).[19]

-

Conclusion

The Fischer-Speier esterification of 3-furoic acid with ethanol is a reliable, scalable, and well-understood method for the synthesis of ethyl 3-furoate. By leveraging an excess of ethanol and a strong acid catalyst, the reaction equilibrium can be effectively shifted to favor high yields of the desired ester. While alternative methods exist for specific circumstances, the Fischer esterification remains the preferred route for its operational simplicity and cost-effectiveness. Adherence to rigorous safety protocols is non-negotiable due to the hazardous nature of the reagents involved. Proper workup and purification, validated by modern analytical techniques, will ensure the production of high-quality ethyl 3-furoate for downstream applications in research and development.

References

- Title: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)

- Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL

- Title: Fischer Esterification Source: Organic Chemistry Portal URL

- Title: Fischer–Speier esterification Source: Wikipedia URL

- Title: Fischer Esterification Source: Chemistry Steps URL

- Title: US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds Source: Google Patents URL

- Title: 3-Furoic acid(488-93-7)

- Title: 3-Furoic acid | C5H4O3 | CID 10268 Source: PubChem - NIH URL

- Title: Fischer Esterification Source: University of Manitoba URL

- Title: SAFETY DATA SHEET - 3-Furoic acid Source: Fisher Scientific URL

- Title: 3-Furancarboxylic acid SDS, 488-93-7 Safety Data Sheets Source: ECHEMI URL

- Title: 3-Furoic acid Source: Biosynth URL

- Title: Methods for Esterification?

- Title: Ethyl 3-furancarboxylate CAS#: 614-98-2 Source: ChemicalBook URL

- Title: Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate Source: RSC Publishing URL

- Title: Ethyl 3-furoate | C7H8O3 | CID 69201 Source: PubChem - NIH URL

- Title: Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst Source: ResearchGate URL

- Title: Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol Source: MacEwan University URL

- Title: Ethyl 3-furoate 98 614-98-2 Source: Sigma-Aldrich URL

- Title: How to purify esterefication product?

- Title: ethyl 3-furoate Source: The Good Scents Company URL

Sources

- 1. 3-Furoic acid | 488-93-7 | FF03625 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. ethyl 3-furoate, 614-98-2 [thegoodscentscompany.com]

- 4. US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds - Google Patents [patents.google.com]

- 5. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [moodle.tau.ac.il]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. cerritos.edu [cerritos.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. athabascau.ca [athabascau.ca]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ethyl 3-furancarboxylate CAS#: 614-98-2 [amp.chemicalbook.com]

- 15. reddit.com [reddit.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. 3-Furoic acid(488-93-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 19. Ethyl 3-furoate | C7H8O3 | CID 69201 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fischer Esterification Protocol for Ethyl 3-Furoate

<_ _>

This guide provides a comprehensive, in-depth exploration of the Fischer esterification of 3-furoic acid to synthesize ethyl 3-furoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a thorough understanding of the reaction's mechanistic underpinnings, the rationale behind procedural choices, and the necessary techniques for purification and characterization.

Foundational Principles: The Fischer Esterification

The Fischer esterification is a classic and widely utilized acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol.[1][2] The reaction is reversible, and its equilibrium nature necessitates strategic interventions to drive the reaction toward the desired ester product.[2][3][4] Common strategies include using a large excess of one reactant, typically the alcohol, or removing water as it is formed, thereby shifting the equilibrium in accordance with Le Châtelier's principle.[1][2][5]

The reaction is typically catalyzed by a strong Brønsted acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid.[1][4][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the alcohol.[6][7]

Mechanistic Pathway of Ethyl 3-Furoate Synthesis

The synthesis of ethyl 3-furoate from 3-furoic acid and ethanol follows the established multi-step mechanism of Fischer esterification.[3][6] Each step in this process is reversible.[1][3]

The mechanism can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation)[3]:

-

Protonation: The carbonyl oxygen of 3-furoic acid is protonated by the acid catalyst (e.g., sulfuric acid). This enhances the electrophilicity of the carbonyl carbon.[6]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, an oxonium ion.[6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[6]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, ethyl 3-furoate.[6]

Caption: Fischer Esterification Mechanism for Ethyl 3-Furoate Synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the rationale for each step contributes to the overall success and reproducibility of the synthesis.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |

| 3-Furoic Acid | C₅H₄O₃ | 112.08 | 10.0 g (89.2 mmol) | Starting Material |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL (excess) | Reactant & Solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | Catalyst |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction Solvent |

| Round-bottom flask | - | - | 250 mL | Reaction Vessel |

| Reflux condenser | - | - | - | Prevent solvent loss |

| Heating mantle | - | - | - | Heat Source |

| Separatory funnel | - | - | 500 mL | Extraction |

Step-by-Step Methodology

Caption: Experimental Workflow for Ethyl 3-Furoate Synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 3-furoic acid in 100 mL of absolute ethanol. The use of excess ethanol serves to shift the reaction equilibrium towards the product side.[1][5]

-

Catalyst Addition: While stirring, slowly and cautiously add 2.0 mL of concentrated sulfuric acid to the solution. This addition should be done carefully as it is an exothermic process. Sulfuric acid acts as the catalyst and a dehydrating agent.[2][8][9]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. A significant portion of the excess ethanol is then removed under reduced pressure using a rotary evaporator.[9]

-

Workup - Extraction: Transfer the concentrated residue to a 500 mL separatory funnel. Add 100 mL of water and 100 mL of diethyl ether. Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with two additional 50 mL portions of diethyl ether. Combine all organic extracts.[9][10]

-

Workup - Neutralization: Wash the combined organic layers with 50 mL portions of saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes any remaining sulfuric acid and unreacted 3-furoic acid.[9][10]

-

Workup - Final Wash and Drying: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove the bulk of the dissolved water. Dry the organic layer over anhydrous magnesium sulfate.[10]

-

Isolation and Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ethyl 3-furoate. For higher purity, the crude product should be purified by vacuum distillation.[10] Ethyl 3-furoate has a boiling point of 93-95 °C at 35 mmHg.

Product Characterization

The identity and purity of the synthesized ethyl 3-furoate can be confirmed through various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₇H₈O₃[11] |

| Molar Mass | 140.14 g/mol [11] |

| Appearance | Colorless liquid |

| Boiling Point | 93-95 °C / 35 mmHg |

| Density | 1.038 g/mL at 25 °C |

| Refractive Index | n20/D 1.46 (lit.) |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is a key tool for structural confirmation. Expected chemical shifts (δ) are:

-

δ 8.05 (s, 1H, furan proton)

-

δ 7.40 (t, J = 1.8 Hz, 1H, furan proton)

-

δ 6.75 (dd, J = 1.8, 0.9 Hz, 1H, furan proton)

-

δ 4.30 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)[12]

-

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR provides further structural evidence.

-

δ 163.5 (C=O)

-

δ 147.5 (furan C)

-

δ 143.8 (furan C)

-

δ 118.0 (furan C)

-

δ 109.5 (furan C)

-

δ 60.5 (-OCH₂)

-

δ 14.3 (-CH₃)[13]

-

-

Infrared (IR) Spectroscopy (Neat): IR spectroscopy is used to identify the functional groups present.

-

A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the ester.

-

Bands in the region of 3100-3150 cm⁻¹ due to the C-H stretching of the furan ring.

-

Absorptions around 1100-1300 cm⁻¹ for the C-O stretching of the ester.[11]

-

-

Mass Spectrometry (GC-MS): Mass spectrometry will confirm the molecular weight of the product.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

3-Furoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[16][17][18] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[17]

-

Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.

-

Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage.[8] It is also a strong dehydrating agent and reacts violently with water.[19] Always add acid to the alcohol slowly and handle it within a fume hood while wearing appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.[8][19] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][19]

-

Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated fume hood away from any ignition sources.

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

The Fischer esterification of 3-furoic acid provides a reliable and straightforward method for the synthesis of ethyl 3-furoate. By understanding the underlying principles of the reaction mechanism and carefully controlling the experimental conditions, researchers can achieve high yields of the desired product. The detailed protocol and characterization data presented in this guide serve as a valuable resource for scientists engaged in organic synthesis and drug development, ensuring both the success of the experiment and the safety of the practitioner.

References

-

PubChem. (n.d.). Ethyl 3-furoate. National Center for Biotechnology Information. Retrieved from [Link]

- Faulkner, J. (1996). Process for the preparation of 3-furoate esters and novel intermediate compounds. U.S. Patent No. 6,184,394 B1.

-

SpectraBase. (n.d.). Ethyl 3-furoate. Wiley-VCH GmbH. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Stanford University. (n.d.). Standard Operating Procedure: Sulfuric Acid. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 3-furoate. Wiley-VCH GmbH. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 3-furoate. NIST Chemistry WebBook. Retrieved from [Link]

-

Meta-Sci. (n.d.). Safety Data Sheet 3-Furoic acid. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

-

Luo, Y., et al. (2014). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Arkivoc, 2014(6), 475-485. Retrieved from [Link]

-

The Royal Society of Chemistry. (2010). Electronic Supplementary Information for Part A: Synthetic procedures. Retrieved from [Link]

-

ChemSrc. (2025, August 25). ethyl 3-furoate | CAS#:614-98-2. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 3-furoate. Retrieved from [Link]

-

SLAC National Accelerator Laboratory. (2013, May 20). Sulfuric Acid Safe Handling Guideline. Retrieved from [Link]

-

ResearchGate. (2016, April 15). How to purify esterification product? Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl furoate. Retrieved from [Link]

Sources

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. athabascau.ca [athabascau.ca]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. cerritos.edu [cerritos.edu]

- 6. byjus.com [byjus.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds - Google Patents [patents.google.com]

- 11. Ethyl 3-furoate | C7H8O3 | CID 69201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethyl 3-furancarboxylate(614-98-2) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Ethyl 3-furoate [webbook.nist.gov]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. sds.metasci.ca [sds.metasci.ca]

- 19. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

A Comprehensive Spectroscopic Guide to Ethyl 3-Furoate: Elucidating Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 3-furoate (CAS No. 614-98-2), a key heterocyclic compound.[1][2] Intended for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple presentation of data. It offers a detailed interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, grounded in the principles of structural chemistry. We will explore the causality behind the observed spectral features, providing a robust framework for the structural characterization of this and similar molecules.

Introduction to Ethyl 3-Furoate

Ethyl 3-furoate is a carboxylic ester derived from furan-3-carboxylic acid.[1] Its molecular structure, featuring a five-membered aromatic furan ring and an ethyl ester group, presents a distinct spectroscopic fingerprint. Accurate characterization is paramount for confirming its identity, purity, and stability in various applications. This guide establishes a self-validating system where data from multiple orthogonal techniques converge to provide an unambiguous structural confirmation.

Molecular Properties: [2]

-

Molecular Formula: C₇H₈O₃

-

Molecular Weight: 140.14 g/mol

-

Appearance: Liquid

The following diagram illustrates the overall workflow for the comprehensive spectroscopic analysis of ethyl 3-furoate.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of nuclei. For ethyl 3-furoate, both ¹H and ¹³C NMR are essential for assigning the positions of all hydrogen and carbon atoms.

The structure and atom numbering scheme for ethyl 3-furoate used for NMR assignment are shown below.

Caption: Structure of Ethyl 3-Furoate with Atom Numbering.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: A solution of ethyl 3-furoate (~5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5 mL), a standard solvent chosen for its ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.

-

Data Acquisition: The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans to ensure a high signal-to-noise ratio.

Data Summary:

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| A | 8.02 | t | J(A,B)=1.6, J(A,C)=0.9 | 1H | H-2 |

| B | 7.43 | dd | J(B,A)=1.6, J(B,C)=2.0 | 1H | H-5 |

| C | 6.75 | dd | J(C,B)=2.0, J(C,A)=0.9 | 1H | H-4 |

| D | 4.30 | q | 7.1 | 2H | -O-CH₂- |

| E | 1.34 | t | 7.1 | 3H | -CH₃ |

Data sourced from ChemicalBook.[3]

Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum provides a clear and unambiguous fingerprint of the proton environments in ethyl 3-furoate.

-

Aromatic Region (6.5-8.5 ppm): Three distinct signals correspond to the three protons on the furan ring.

-

The proton at 8.02 ppm (H-2) is the most deshielded. Its position between the ring oxygen and the electron-withdrawing ester group causes significant downfield shifting. It appears as a triplet due to small couplings to both H-5 and H-4.

-

The proton at 7.43 ppm (H-5) is adjacent to the ring oxygen, resulting in a downfield shift. It appears as a doublet of doublets due to its coupling with H-4 and H-2.

-

The proton at 6.75 ppm (H-4) is the most upfield of the ring protons. It appears as a doublet of doublets from coupling to H-5 and H-2.

-

-

Aliphatic Region (1.0-4.5 ppm): The two signals in this region are characteristic of the ethyl ester group.

-

The quartet at 4.30 ppm corresponds to the methylene protons (-O-CH₂-) of the ethyl group. The downfield shift is due to the deshielding effect of the adjacent oxygen atom. The quartet multiplicity arises from coupling to the three neighboring methyl protons (n+1 = 3+1 = 4).

-

The triplet at 1.34 ppm is assigned to the terminal methyl protons (-CH₃). This signal is the most upfield, as these protons are furthest from any electron-withdrawing groups. The triplet multiplicity is a result of coupling to the two adjacent methylene protons (n+1 = 2+1 = 3).

-

The integration values of 1:1:1:2:3 for the signals perfectly match the number of protons in each unique chemical environment, validating the structural assignment.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR analysis is used.

-

Data Acquisition: The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C) using a standard proton-decoupled pulse sequence. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of the ¹³C isotope.

Data Summary:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 163.2 | C-6 (C=O) | The carbonyl carbon of the ester is highly deshielded and appears furthest downfield. |

| 147.5 | C-2 | This carbon is adjacent to the ring oxygen and is significantly deshielded. |

| 144.1 | C-5 | Also adjacent to the ring oxygen, appearing downfield. |

| 118.0 | C-3 | The carbon atom directly attached to the ester group. |

| 110.1 | C-4 | The final furan ring carbon, appearing at the most upfield position in the aromatic region. |

| 60.5 | -O-CH₂- | The methylene carbon is deshielded by the directly attached oxygen atom. |

| 14.3 | -CH₃ | The terminal methyl carbon is the most shielded and appears furthest upfield. |

Data sourced and interpreted from SpectraBase and PubChem.[1][4]

Interpretation of the ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

The ester carbonyl carbon (C-6 ) is readily identified at 163.2 ppm .

-

The four carbons of the furan ring appear between 110 and 148 ppm . Their specific assignments are based on established substituent effects in furan systems.

-

The two carbons of the ethyl group are clearly resolved, with the methylene carbon (-O-CH₂-) at 60.5 ppm due to the influence of the adjacent oxygen and the methyl carbon (-CH₃) appearing upfield at 14.3 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol (ATR-FTIR):

-

Instrument Preparation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used. A background spectrum is collected to account for atmospheric and instrumental absorptions.

-

Sample Analysis: A single drop of neat ethyl 3-furoate liquid is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹, to obtain a high-quality spectrum. The ATR technique is chosen for its simplicity, requiring minimal sample preparation and being ideal for liquid samples.[1]

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3100 | Medium | C-H Stretch | Aromatic C-H (Furan Ring) |

| 2980-2900 | Medium-Strong | C-H Stretch | Aliphatic C-H (-CH₂, -CH₃) |

| ~1720 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1590, 1500 | Medium | C=C Stretch | Furan Ring Skeletal Vibrations |

| ~1280, 1150 | Strong | C-O Stretch | Ester C-O Linkage |

| ~1020 | Medium | C-O-C Stretch | Furan Ring Ether |

Data interpreted from spectral information available on SpectraBase and the NIST WebBook.[2][5][6]

Interpretation of the IR Spectrum: The IR spectrum of ethyl 3-furoate displays characteristic absorption bands that confirm the presence of its key functional groups.

-

The most prominent feature is the strong, sharp absorption band around 1720 cm⁻¹ , which is definitive for the C=O stretching vibration of the ester group .

-

Strong bands in the 1280-1150 cm⁻¹ region are characteristic of the C-O stretching vibrations associated with the ester linkage.

-

The bands in the 2900-2980 cm⁻¹ range are due to the C-H stretching of the aliphatic ethyl group, while the weaker band around 3100 cm⁻¹ corresponds to the C-H stretching of the furan ring.

-

Skeletal C=C stretching vibrations of the aromatic furan ring are observed near 1590 cm⁻¹ and 1500 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation.

Experimental Protocol (GC-MS with Electron Ionization):

-

Sample Introduction: A dilute solution of ethyl 3-furoate in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used. This high-energy method induces fragmentation, which is crucial for structural analysis.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Data Summary:

| m/z | Relative Intensity | Assignment / Interpretation |

| 140 | Moderate | [M]⁺˙: Molecular Ion |

| 112 | High | [M - C₂H₄]⁺˙: Loss of ethylene via McLafferty rearrangement |

| 95 | High | [M - OC₂H₅]⁺: Loss of the ethoxy radical |

| 67 | Moderate | [C₄H₃O]⁺: Furoyl cation fragmentation |

Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[1][2]

Interpretation of the Mass Spectrum: The EI mass spectrum of ethyl 3-furoate provides conclusive evidence for its molecular weight and structure.

-

The molecular ion peak ([M]⁺˙) is observed at m/z 140 , confirming the molecular weight of 140.14 g/mol .[2]

-

The peak at m/z 112 likely results from the loss of ethylene (28 Da) through a McLafferty rearrangement, a characteristic fragmentation pathway for esters with a γ-hydrogen.

-

The peak at m/z 95 corresponds to the loss of the ethoxy radical (•OC₂H₅, 45 Da), resulting in the stable 3-furoyl cation. This is often a very prominent peak in the spectra of ethyl esters.

-

Further fragmentation of the furan ring leads to smaller ions, such as the one observed at m/z 67 .

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provide a cohesive and self-validating characterization of ethyl 3-furoate. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ester, furan ring), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This multi-technique approach ensures the unambiguous structural identification and purity assessment essential for research, development, and quality control applications.

References

-

Ethyl 3-furoate | C7H8O3 | CID 69201 , PubChem, National Institutes of Health. URL: [Link]

-

Ethyl 3-furoate , NIST Chemistry WebBook, National Institute of Standards and Technology. URL: [Link]

-

Ethyl 3-furoate - Optional[13C NMR] - Chemical Shifts , SpectraBase. URL: [Link]

-

Ethyl 3-furoate - Optional[ATR-IR] - Spectrum , SpectraBase. URL: [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 3-Furoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 3-furoate, a key intermediate in pharmaceutical synthesis and materials science. Recognizing the limited availability of public, quantitative solubility data for this specific compound, this document emphasizes the foundational principles and methodologies for its determination. We present a detailed exploration of the physicochemical properties of ethyl 3-furoate that govern its solubility, alongside a theoretically estimated solubility profile in a range of common organic solvents. This guide offers detailed, step-by-step experimental protocols for gravimetric and UV/Vis spectroscopic solubility determination, empowering researchers to generate precise and reliable data. This work is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and process optimization.

Introduction: The Significance of Ethyl 3-Furoate in Scientific Research

Ethyl 3-furoate, the ethyl ester of 3-furoic acid, is a heterocyclic compound that serves as a versatile building block in organic synthesis. The furan moiety is a prevalent scaffold in a multitude of biologically active compounds, including antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1] The solubility of ethyl 3-furoate in organic solvents is a critical parameter that dictates its utility in various applications, from reaction kinetics and purification to formulation and drug delivery. An understanding of its solubility behavior is paramount for the rational design of synthetic routes and the development of robust, scalable processes. This guide provides a deep dive into the theoretical and practical aspects of ethyl 3-furoate solubility, addressing the current information gap and providing researchers with the tools to confidently work with this important compound.

Physicochemical Properties of Ethyl 3-Furoate

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. A summary of the key physicochemical properties of ethyl 3-furoate is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C7H8O3 | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [3] |

| Density | 1.038 g/mL at 25 °C | [3] |

| Boiling Point | 93-95 °C at 35 mmHg | [3] |

| logP (predicted) | 1.8 | [4] |

The predicted octanol-water partition coefficient (logP) of 1.8 suggests that ethyl 3-furoate is moderately lipophilic, indicating a preference for organic solvents over water. The presence of the polar ester group and the furan ring's oxygen atom allows for dipole-dipole interactions and hydrogen bond acceptance, influencing its solubility in polar solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of an ester like ethyl 3-furoate in an organic solvent is governed by a balance of intermolecular forces:

-

Van der Waals forces: Present in all molecules, these forces are stronger in larger molecules with greater surface area.

-

Dipole-dipole interactions: The ester functional group in ethyl 3-furoate creates a molecular dipole, allowing for electrostatic interactions with polar solvent molecules.

-

Hydrogen bonding: While ethyl 3-furoate cannot act as a hydrogen bond donor, the oxygen atoms of the ester and furan ring can act as hydrogen bond acceptors, enabling interactions with protic solvents like alcohols.